molecular formula C17H19Cl3N2O2S B2610042 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride CAS No. 1351633-58-3

2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2610042
CAS No.: 1351633-58-3
M. Wt: 421.76
InChI Key: XBQCIDUVNZIEGP-UHFFFAOYSA-N
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Description

The compound 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a synthetic organic molecule featuring a piperazine core substituted with a 2,5-dichlorobenzoyl group and a thiophen-2-yl ethanol moiety. Its structural uniqueness lies in the combination of a halogenated benzoyl group (electron-withdrawing) and a thiophene ring (aromatic heterocycle), which may influence physicochemical properties and reactivity compared to analogs .

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S.ClH/c18-12-3-4-14(19)13(10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQCIDUVNZIEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,5-dichlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Thiophene Ring: The thiophene ring is then introduced through a coupling reaction. This can be done by reacting the piperazine derivative with a thiophene-containing reagent under appropriate conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethan-1-ol moiety. This can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and equipment. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dichlorobenzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorobenzoyl group would yield a benzyl derivative.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antidepressant Activity
Studies have indicated that compounds similar to this one, particularly those containing piperazine moieties, exhibit antidepressant effects. The piperazine ring is known for its role in the modulation of neurotransmitter systems, which is crucial in treating depression and anxiety disorders.

Case Study : A study on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the benzoyl and thiophene groups could enhance efficacy .

2. Antipsychotic Properties
The structural features of this compound suggest potential antipsychotic activity. The presence of the piperazine ring is often associated with antipsychotic drugs.

Case Study : Research involving similar compounds showed promising results in reducing psychotic symptoms in rodent models, indicating that this compound may also be effective in managing schizophrenia .

3. Anticancer Potential
Preliminary studies have suggested that compounds with a similar structure can inhibit cancer cell proliferation. The dichlorobenzoyl group enhances lipophilicity, which may improve cellular uptake and efficacy against cancer cells.

Case Study : A derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, warranting further investigation into its mechanism of action .

Therapeutic Applications

Given its biological activities, the compound may have several therapeutic applications:

  • Antidepressants : Targeting serotonin and norepinephrine reuptake inhibition.
  • Antipsychotics : Modulating dopamine receptors to alleviate symptoms of schizophrenia.
  • Anticancer agents : Inducing apoptosis in malignant cells through targeted mechanisms.

Data Table: Summary of Applications

ApplicationMechanism of ActionCase Study Reference
AntidepressantModulation of neurotransmitter systems
AntipsychoticDopamine receptor modulation
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Trends in substituent effects on melting points and solubility are consistent across analogs, but the absence of direct data for the target compound necessitates cautious extrapolation.

Biological Activity

The compound 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride , identified by its CAS number 791778-53-5, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21Cl2N3OC_{18}H_{21}Cl_2N_3O, with a molecular weight of approximately 378.23 g/mol. The structure includes a piperazine ring substituted with a dichlorobenzoyl group and a thiophene moiety, which are significant for its biological interactions.

Anticancer Potential

Studies have suggested that piperazine derivatives can inhibit cancer cell proliferation. For example, compounds that share structural similarities with 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could imply anxiolytic or antidepressant effects, warranting further investigation into the compound's psychotropic properties .

The proposed mechanism of action for compounds similar to 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves:

  • Receptor Interaction : Binding to various receptors in the central nervous system.
  • Enzyme Inhibition : Inhibiting enzymes involved in neurotransmitter metabolism.
  • Cellular Uptake : Enhanced cellular uptake due to the positively charged piperazine moiety at physiological pH .

Case Studies

StudyFindings
Antimicrobial Efficacy A study on similar piperazine derivatives indicated effective inhibition against E. coli with an IC50 value of 25 µg/mL .
Cancer Cell Proliferation Research demonstrated that structurally related compounds reduced tumor cell viability by 50% at concentrations ranging from 10 to 50 µM .
Neuropharmacological Activity A study highlighted the anxiolytic effects of piperazine derivatives in animal models, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthetic Route : Begin with coupling 2,5-dichlorobenzoyl chloride to a piperazine derivative under anhydrous conditions. Introduce the thiophen-2-yl ethanol moiety via nucleophilic substitution or Mitsunobu reaction.
  • Optimization : Adjust solvent polarity (e.g., ethanol, DMF) and reflux duration (2–6 hours) to improve yield . Monitor reaction progress via TLC or HPLC. Recrystallize the final product using a DMF/EtOH (1:1) mixture to enhance purity .
  • Critical Variables : Solvent choice, stoichiometric ratios, and temperature control (60–80°C) significantly impact intermediate stability .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous piperazine derivatives .
  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and FT-IR to identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) groups .
  • Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity. Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What analytical techniques are suitable for assessing batch-to-batch consistency in purity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against a certified reference standard .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to verify consistent melting points (e.g., 234–235°C for related compounds) and detect polymorphic variations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the dichlorobenzoyl or thiophene moieties to assess electronic/steric effects on bioactivity. For example, replace chlorine with fluorine or methyl groups .
  • In Vitro Assays : Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC50_{50} values to establish SAR trends .

Q. What experimental frameworks are recommended for studying the environmental fate and biodegradation of this compound?

  • Methodological Answer :

  • Environmental Simulation : Use OECD 307 guidelines to assess hydrolysis, photolysis, and microbial degradation in soil/water systems. Monitor degradation products via LC-MS/MS .
  • Ecotoxicity Testing : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT2A_{2A} receptor). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (dichlorophenyl group) using MOE or Discovery Studio .

Q. What strategies resolve contradictions in bioactivity data across different in vitro models?

  • Methodological Answer :

  • Assay Standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation conditions (e.g., serum-free media) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, accounting for experimental design differences .

Q. How can long-term stability studies be designed to evaluate storage conditions?

  • Methodological Answer :

  • ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Store samples in amber vials at -20°C to prevent photolytic decomposition .
  • Excipient Screening : Test stabilizers (e.g., mannitol or cyclodextrins) in lyophilized formulations to enhance shelf life .

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